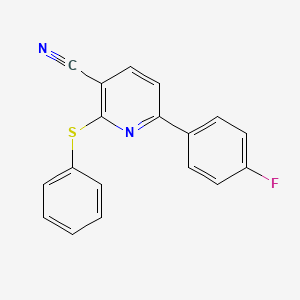
6-(4-Fluorophenyl)-2-(phenylsulfanyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically involve a brief overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s uses and applications would also be mentioned here.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the synthesis. The yield and purity of the product would also be discussed.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, hybridization states, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. This could include its reactivity with various reagents, its stability under different conditions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and spectral properties.Aplicaciones Científicas De Investigación
Photophysical and Photovoltaic Applications
Nicotinonitrile derivatives have been studied for their potential applications in photophysical and photovoltaic devices. For instance, research on similar compounds has demonstrated their use as blue light-emitting materials, indicating potential applications in OLEDs (Organic Light-Emitting Diodes) and other light-emitting technologies (Ahipa, Kamath, Kumar, & Adhikari, 2014). These compounds exhibit good absorption and fluorescence properties, alongside a positive solvatochromic effect, suggesting their utility in developing efficient photophysical devices.
Corrosion Inhibition
Nicotinonitrile derivatives have shown effectiveness as corrosion inhibitors for metals in acidic environments. Studies have demonstrated their ability to significantly increase inhibition efficiency, offering a protective layer against corrosion for materials like mild steel in hydrochloric acid solutions (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016). The efficacy of these compounds is attributed to their adsorption on the metal surface, obeying the Langmuir adsorption isotherm.
Antiprotozoal Activity
Research into the antiprotozoal activity of nicotinonitrile derivatives has yielded promising results, with certain compounds exhibiting significant activity against protozoan parasites such as Trypanosoma and Plasmodium species. This suggests potential applications in the development of new antiprotozoal therapies (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).
Chemical Synthesis and Characterization
Nicotinonitrile derivatives are subjects of chemical synthesis and characterization, revealing insights into their structural and electronic properties. Studies involving single-crystal X-ray diffraction, density functional theory (DFT) calculations, and photophysical analyses provide a comprehensive understanding of their molecular structures and reactivity profiles. These investigations are crucial for tailoring the properties of such compounds for specific applications (Chantrapromma, Fun, Suwunwong, Padaki, & Isloor, 2009).
Safety And Hazards
This would involve a discussion of the compound’s safety and hazards, including its toxicity, flammability, and environmental impact. Proper handling and disposal procedures would also be discussed.
Direcciones Futuras
This would involve a discussion of potential future research directions involving the compound. This could include potential applications, modifications to improve its properties, or further studies to better understand its behavior.
Please note that this is a general guideline and the specific details would depend on the specific compound and the available literature. For a specific compound like “6-(4-Fluorophenyl)-2-(phenylsulfanyl)nicotinonitrile”, you may need to consult specialized databases or request information from the manufacturer or supplier. If the compound is novel or not well-studied, experimental studies may be needed to gather this information.
Propiedades
IUPAC Name |
6-(4-fluorophenyl)-2-phenylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2S/c19-15-9-6-13(7-10-15)17-11-8-14(12-20)18(21-17)22-16-4-2-1-3-5-16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUSOYHJXBSZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC(=N2)C3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)-2-(phenylsulfanyl)nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

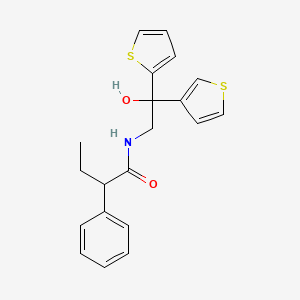
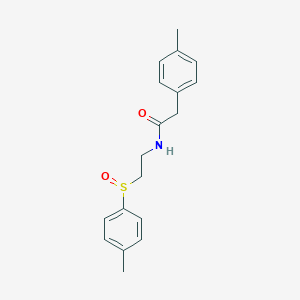
![N-(5-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2795560.png)
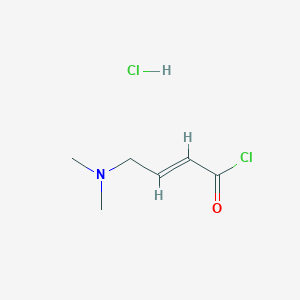
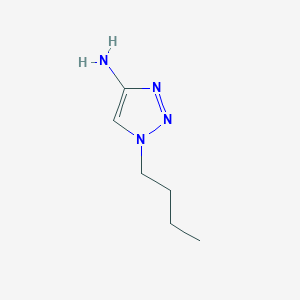
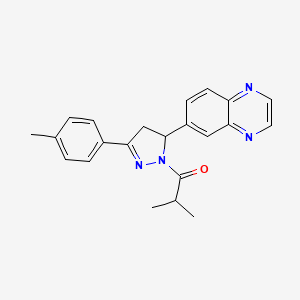
![Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2795567.png)
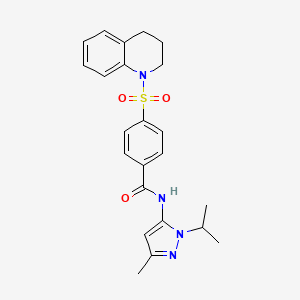
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2795573.png)
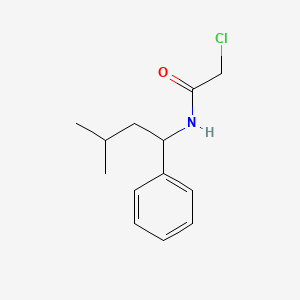
![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2795576.png)
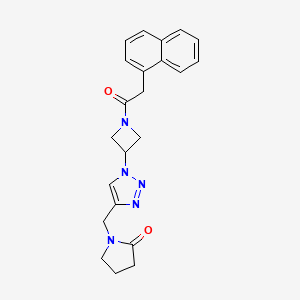
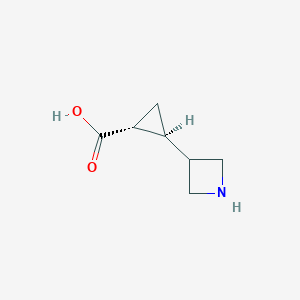
![2-(3-((5-(3-(azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2795581.png)